
2-(5-Hydroxypentyl)isoindoline-1,3-dione
Overview
Description
2-(5-Hydroxypentyl)isoindoline-1,3-dione is a chemical compound characterized by an isoindoline nucleus with a hydroxypentyl substituent at the 2-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Hydroxypentyl)isoindoline-1,3-dione typically involves the condensation reaction of an aromatic primary amine with a maleic anhydride derivative. One commonly employed approach is the reaction of phthalic anhydride with an appropriate amine in the presence of a solvent such as toluene under reflux conditions . The reaction proceeds through the formation of an intermediate imide, which is subsequently hydrolyzed to yield the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, the implementation of sustainable and environmentally friendly synthetic approaches is emphasized in industrial settings .
Chemical Reactions Analysis
Types of Reactions
2-(5-Hydroxypentyl)isoindoline-1,3-dione undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The carbonyl groups in the isoindoline-1,3-dione structure can be reduced to form corresponding alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as alkoxides or amines can be used in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde derivative.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of various substituted isoindoline-1,3-dione derivatives.
Scientific Research Applications
Chemical Properties and Structure
The compound 2-(5-Hydroxypentyl)isoindoline-1,3-dione features a unique isoindoline structure that contributes to its biological activity. Its molecular formula is with a molecular weight of approximately 233.26 g/mol. The presence of the hydroxypentyl group enhances its solubility and potential bioactivity.
Biological Activities
Numerous studies have investigated the biological properties of isoindoline derivatives, including this compound. The following sections summarize key findings regarding its therapeutic applications:
Antimicrobial Activity
Research has demonstrated that derivatives of isoindoline-1,3-dione exhibit significant antimicrobial effects. A study highlighted the antibacterial activity of various isoindoline derivatives against both Gram-positive and Gram-negative bacteria. The inhibition zones observed were comparable to standard antibiotics like gentamicin, indicating potential as antimicrobial agents .
Anticancer Properties
The compound has shown promising anticancer properties in vitro. For instance, it was evaluated against human cancer cell lines such as Caco-2 and HCT-116, demonstrating notable antiproliferative activity. Mechanistic studies revealed that treatment with this compound leads to cell cycle arrest and apoptosis induction in cancer cells .
Neuroprotective Effects
Isoindoline derivatives have been explored for their neuroprotective potential, particularly in the context of Alzheimer's disease. A derivative similar to this compound exhibited inhibitory potency against acetylcholinesterase (AChE) and β-secretase enzymes, which are critical targets in Alzheimer's therapy . Molecular docking studies support the interaction of these compounds with enzyme active sites, suggesting a mechanism for their neuroprotective effects.
Anti-inflammatory Activity
Compounds based on isoindoline-1,3-dione have also been investigated for anti-inflammatory properties. They were found to modulate pro-inflammatory cytokines and enhance the expression of anti-inflammatory factors in macrophages, indicating their potential use in treating inflammatory diseases .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 2-(5-Hydroxypentyl)isoindoline-1,3-dione involves its interaction with specific molecular targets and pathways. For instance, its anticonvulsant activity may be attributed to its ability to modulate ion channels and neurotransmitter receptors in the central nervous system. The compound may also exert anti-inflammatory effects by inhibiting the activity of cyclooxygenase enzymes and reducing the production of pro-inflammatory mediators .
Comparison with Similar Compounds
Similar Compounds
Phthalimide: A structurally related compound with similar reactivity and applications.
N-Substituted isoindoline-1,3-diones: Compounds with various substituents at the nitrogen atom, exhibiting diverse biological activities.
3,4-Pyridinedicarboximide: Another related compound with potential analgesic activity.
Uniqueness
2-(5-Hydroxypentyl)isoindoline-1,3-dione is unique due to its specific hydroxypentyl substituent, which imparts distinct chemical and biological properties. This compound’s ability to undergo various chemical transformations and its potential therapeutic applications make it a valuable target for research and development .
Biological Activity
2-(5-Hydroxypentyl)isoindoline-1,3-dione, a derivative of isoindoline-1,3-dione, has garnered interest due to its potential biological activities. Isoindoline derivatives are known for their diverse pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial effects. This article reviews the biological activity of this compound, supported by recent research findings and case studies.
Chemical Structure and Properties
The compound's structure consists of an isoindoline core with a hydroxypentyl substituent. This configuration may influence its biological interactions and pharmacokinetic properties.
Property | Description |
---|---|
Molecular Formula | C_{12}H_{15}N_{1}O_{2} |
CAS Number | 63273-48-3 |
IUPAC Name | This compound |
Antimicrobial Activity
Research indicates that isoindoline derivatives exhibit significant antimicrobial properties. A study evaluating various isoindoline derivatives found that modifications to the isoindoline structure could enhance antibacterial activity against both Gram-positive and Gram-negative bacteria. While specific data on this compound is limited, its structural similarities suggest potential effectiveness in this area .
Anticancer Properties
Isoindoline-1,3-dione derivatives have shown promise in cancer treatment. For instance, a series of studies demonstrated that structural modifications led to increased antiproliferative effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and cell cycle arrest . Although direct studies on this compound are sparse, its parent compound's established anticancer properties imply potential efficacy.
Neuroprotective Effects
Isoindoline derivatives have been explored for their neuroprotective capabilities, particularly in Alzheimer's disease models. Compounds similar to this compound have been evaluated for their ability to inhibit acetylcholinesterase (AChE), a key enzyme in neurodegeneration. Some derivatives exhibited IC50 values as low as 2.1 μM against AChE . This suggests that this compound may also possess neuroprotective properties pending further investigation.
Case Studies
- Antimicrobial Study : A recent study assessed various isoindoline derivatives for their antimicrobial activity against common pathogens. The findings indicated that certain modifications significantly enhanced antibacterial efficacy when compared to standard antibiotics like gentamicin .
- Cancer Cell Line Evaluation : In vitro tests on isoindoline derivatives showed promising results in inhibiting the proliferation of cancer cell lines such as Caco-2 and HCT-116. These compounds induced apoptosis and arrested the cell cycle at various phases .
- Neuroprotective Assessment : In a study focused on Alzheimer's disease models, isoindoline derivatives were shown to inhibit AChE effectively. The most potent compounds demonstrated neuroprotective effects against oxidative stress-induced neuronal death .
Properties
IUPAC Name |
2-(5-hydroxypentyl)isoindole-1,3-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO3/c15-9-5-1-4-8-14-12(16)10-6-2-3-7-11(10)13(14)17/h2-3,6-7,15H,1,4-5,8-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEQXSCZKSNBLQW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCCCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60344174 | |
Record name | 5-phthalimido-1-pentanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60344174 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
63273-48-3 | |
Record name | 5-phthalimido-1-pentanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60344174 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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